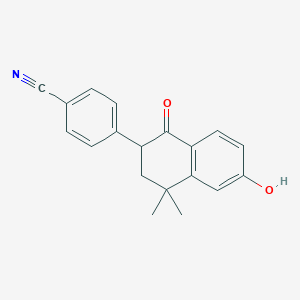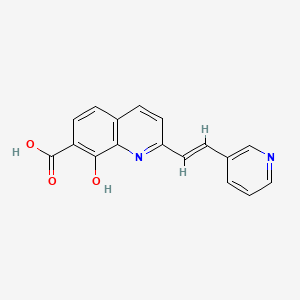
(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C11H22N2O2Si2. This compound is known for its unique structure, which includes two trimethylsilyl groups attached to a pyrimidine ring. The presence of these groups imparts specific chemical properties that make the compound valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Scientific Research Applications
(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
Biology: The compound is employed in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl groups can be cleaved under certain conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol can be compared with other similar compounds, such as:
2,4-Bis(trimethylsilyl)thymine: Similar in structure but with a thymine base instead of a pyrimidine ring.
5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine: Differing by the presence of a methyl group on the pyrimidine ring.
2,4-Di-O-(trimethylsilyl)uracil: Another derivative with uracil as the base structure.
These compounds share the common feature of having trimethylsilyl groups, but their unique base structures and functional groups impart different chemical properties and applications .
Properties
CAS No. |
111878-20-7 |
|---|---|
Molecular Formula |
C11H22N2O3Si2 |
Molecular Weight |
286.47 g/mol |
IUPAC Name |
[2,4-bis(trimethylsilyloxy)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H22N2O3Si2/c1-17(2,3)15-10-9(8-14)7-12-11(13-10)16-18(4,5)6/h7,14H,8H2,1-6H3 |
InChI Key |
CHZATTPLQNEIDY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1CO)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)


![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)




![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)




